2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide
CAS No.: 1173774-01-0
Cat. No.: VC6505547
Molecular Formula: C31H31N5O5S
Molecular Weight: 585.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1173774-01-0 |
|---|---|
| Molecular Formula | C31H31N5O5S |
| Molecular Weight | 585.68 |
| IUPAC Name | N-(3-methoxyphenyl)-2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide |
| Standard InChI | InChI=1S/C31H31N5O5S/c1-4-26(29(38)33-20-11-9-12-21(16-20)40-2)42-31-35-23-14-7-6-13-22(23)28-34-24(30(39)36(28)31)17-27(37)32-18-19-10-5-8-15-25(19)41-3/h5-16,24,26H,4,17-18H2,1-3H3,(H,32,37)(H,33,38) |
| Standard InChI Key | TXPTYNUZELKNJO-UHFFFAOYSA-N |
| SMILES | CCC(C(=O)NC1=CC(=CC=C1)OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CC=C5OC |
Introduction
Molecular Formula:
The exact molecular formula can be deduced from the name but is not explicitly stated in the query. Based on the structure, it likely has a high molecular weight due to its size and complexity.
Synthesis Pathway
The synthesis of such a compound would likely involve multistep organic reactions:
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Formation of Imidazoquinazoline Core:
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Starting from quinazoline derivatives, cyclization reactions involving amines and carbonyl compounds can yield the imidazoquinazoline scaffold.
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Introduction of Thioether Linkage:
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A thiol or thioether group can be introduced via nucleophilic substitution reactions.
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Amide Bond Formation:
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The butanamide moiety can be synthesized through condensation of an amine with a carboxylic acid derivative (e.g., acyl chloride).
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Methoxybenzyl Substitution:
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Methoxybenzyl groups can be added via reductive amination or similar coupling methods.
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Each step would require purification (e.g., recrystallization or chromatography) and characterization using techniques like NMR, IR, and mass spectrometry.
Biological Relevance
Compounds with similar frameworks have shown diverse biological activities:
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Pharmacological Potential:
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Quinazoline derivatives are known for their roles as kinase inhibitors, which are critical in cancer treatment.
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Imidazole-containing compounds often exhibit antimicrobial, antifungal, or anti-inflammatory properties.
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Target Interactions:
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The thioether linkage and methoxy groups could enhance binding affinity to biological targets through hydrophobic interactions and hydrogen bonding.
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The amide group may contribute to enzyme inhibition by mimicking peptide bonds.
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In Silico Studies:
Molecular docking could predict interactions with enzymes like kinases or proteases. Binding energies and inhibition constants would provide insight into its efficacy as a drug candidate.
Analytical Characterization
To confirm the structure and purity of the compound:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy (1H & 13C) | Identify chemical shifts corresponding to protons and carbons in functional groups. |
| Mass Spectrometry (MS) | Determine molecular weight and confirm fragmentation patterns. |
| Infrared Spectroscopy (IR) | Detect functional groups such as C=O (amide), C-S (thioether), and C-H stretches. |
| X-ray Crystallography | Provide detailed three-dimensional structural information. |
Potential Applications
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Drug Development:
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The compound could serve as a lead for developing anticancer or antimicrobial agents.
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Its structural motifs suggest potential kinase inhibition or enzyme modulation capabilities.
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Chemical Biology:
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It may be used as a tool compound to study protein-ligand interactions.
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Material Science:
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Aromatic systems with heterocycles are sometimes explored for optical or electronic properties.
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Challenges:
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The synthesis may involve low yields due to steric hindrance or side reactions.
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Stability under physiological conditions needs thorough evaluation.
Future Research:
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Perform biological assays to assess activity against specific targets.
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Optimize the structure for improved potency, selectivity, and pharmacokinetics.
This detailed investigation highlights the complexity and potential of the compound in scientific research. Further experimental studies are necessary to fully realize its applications in medicinal chemistry or other fields.
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